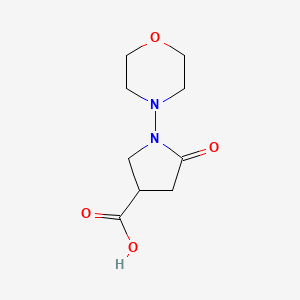

1-Morpholino-5-oxopyrrolidine-3-carboxylic acid

Vue d'ensemble

Description

“1-Morpholino-5-oxopyrrolidine-3-carboxylic acid” is a chemical compound with the CAS Number: 1086380-62-2. It has a molecular weight of 214.22 and its linear formula is C9 H14 N2 O4 .

Synthesis Analysis

1-Substituted 5-oxopyrrolidine-3-carboxylic acids, which include “1-Morpholino-5-oxopyrrolidine-3-carboxylic acid”, can be prepared via cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines . The synthesized compounds have shown to possess analgesic and antihypoxic effects of varying strength .Physical And Chemical Properties Analysis

The molecular weight of “1-Morpholino-5-oxopyrrolidine-3-carboxylic acid” is 214.22 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the search results.Applications De Recherche Scientifique

Novel Scaffolds for Drug Discovery

1-Morpholino-5-oxopyrrolidine-3-carboxylic acid has been synthesized as part of novel scaffolds with rigid inherent three-dimensional conformation. These scaffolds, containing both morpholine and pyrrolidine motifs, are used as compact modules for optimizing physicochemical and pharmacokinetic properties of drug candidates in drug discovery (Wu et al., 2016).

Treatment and Nursing Application

A heterocycle compound synthesized using 1-Morpholino-5-oxopyrrolidine-3-carboxylic acid has been explored for its application in treating and nursing children with bronchial pneumonia. Its biological activity and effectiveness in reducing TNF-α and IL-1β in alveolar lavage fluid were studied (Ding & Zhong, 2022).

Synthesis of Bridged Bicyclic Morpholine Amino Acids

The compound has been utilized in the efficient synthesis of structurally novel morpholine amino acids. These acids serve as compact modules in medicinal chemistry, potentially modulating drug candidates' properties and introducing intellectual properties (Kou et al., 2017).

Fmoc-Protected Morpholine-3-carboxylic Acid Synthesis

Enantiopure Fmoc-protected morpholine-3-carboxylic acid, synthesized from dimethoxyacetaldehyde and serine methyl ester, is used in peptidomimetic chemistry on the solid phase, showing compatibility with solid-phase peptide synthesis (Sladojevich et al., 2007).

Antioxidant and Anticholinergic Activities

The synthesis of 1-Morpholino-5-oxopyrrolidine-3-carboxylic acid derivatives has shown significant antioxidant and anticholinergic activities. These derivatives were synthesized as natural bromophenols and tested for their radical scavenging abilities and enzyme inhibition properties (Rezai et al., 2018).

Antiproliferative Activity

1-Morpholino-5-oxopyrrolidine-3-carboxylic acid derivatives have demonstrated significant antiproliferative activity against cancer cell lines. These compounds were synthesized and analyzed for their inhibitory activity and potential as cancer therapeutics (Lu et al., 2021).

Synthesis of Diastereomeric Acids

The synthesis of trans- and cis-3,4-disubstituted 5-oxomorpholine-2-carboxylic acids has been achieved through cyclocondensation, leading to transformations with peptide bond formation in the side chain to the morpholinone ring (Burdzhiev et al., 2014).

Propriétés

IUPAC Name |

1-morpholin-4-yl-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O4/c12-8-5-7(9(13)14)6-11(8)10-1-3-15-4-2-10/h7H,1-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYEVGQJIUJEABU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1N2CC(CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00670409 | |

| Record name | 1-(Morpholin-4-yl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Morpholino-5-oxopyrrolidine-3-carboxylic acid | |

CAS RN |

1086380-62-2 | |

| Record name | 1-(Morpholin-4-yl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

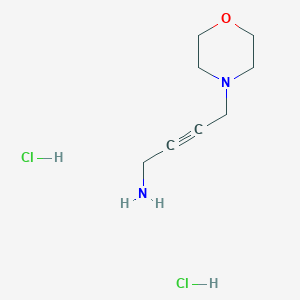

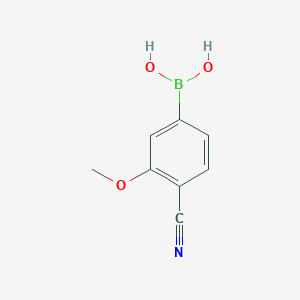

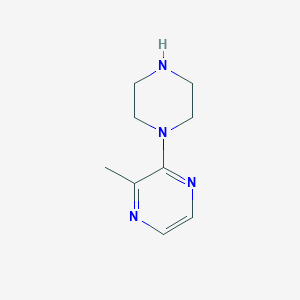

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1419779.png)

![Thiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B1419789.png)

![Carbamic acid, [2-(cyclopropylamino)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B1419796.png)

![Methyl 2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B1419801.png)